8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-3-2-4-16(11-15)13-29-14-21-23(17-5-7-18(25)8-6-17)27-28-24(21)20-12-19(26)9-10-22(20)29/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGEIHSEOBTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a substituted aniline derivative, followed by its condensation with a suitable aldehyde or ketone to form an intermediate. This intermediate can then undergo cyclization in the presence of a catalyst to yield the desired pyrazoloquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor pockets, inhibiting their function or modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]quinoline
- 4-fluoro-N-(3-methylbenzyl)aniline
Uniqueness
Compared to similar compounds, 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of fluorine atoms and the pyrazoloquinoline core. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 8-fluoro-3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores the biological activities associated with this compound, highlighting key findings from various studies.
- Molecular Formula : C25H19F2N3O
- Molecular Weight : 415.44 g/mol
- LogP : 5.336 (indicating high lipophilicity)
- Water Solubility : LogSw of -5.48 (very low solubility)
These properties suggest that the compound may exhibit significant biological activity due to its ability to cross lipid membranes effectively.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinolines, including the compound , possess notable anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, demonstrating that certain derivatives can significantly inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both crucial mediators in inflammatory responses .
Table 1: Inhibitory Effects on NO Production
| Compound ID | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 1.25 | 30 |
| 2c | 2.00 | 25 |
The data indicate that while some compounds exhibit potent anti-inflammatory effects, they may also present cytotoxicity, necessitating careful optimization for therapeutic use.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored across various cancer cell lines. For instance, compounds have shown significant cytotoxic effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and other cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl rings greatly influence activity.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 7.01 |
| Compound B | NCI-H460 | 8.55 |
| Compound C | HeLa | 14.31 |
These findings highlight the potential of such compounds as effective anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Anti-inflammatory Mechanism :
A detailed investigation into the mechanism of action revealed that compounds like This compound inhibit iNOS and COX-2 expression by modulating signaling pathways associated with inflammation . -
Anticancer Efficacy in Preclinical Models :
In vivo studies demonstrated that selected pyrazolo[4,3-c]quinoline derivatives significantly reduced tumor growth in xenograft models of human cancers, showcasing their potential for further development into clinical candidates .
Q & A
Q. What analytical methods confirm the absence of regioisomeric impurities in the final product?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 254 nm separates regioisomers. For example, a gradient elution (acetonitrile/water + 0.1% TFA) resolves peaks with retention time differences >2 minutes. LC-MS/MS further identifies impurities via fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
